molecular formula C21H21FN4O2 B11290259 1-(2-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(2-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11290259
M. Wt: 380.4 g/mol
InChI Key: FPUMVXYENLRFHH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a pyrazole ring, all connected to a piperazine backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Introduction of the Methoxyphenyl Group: The pyrazole intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the methoxyphenyl group.

    Formation of the Piperazine Backbone: The resulting compound is then reacted with 1-(2-fluorophenyl)piperazine under suitable conditions, such as heating in a polar solvent like dimethylformamide (DMF), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    1-(2-Fluorophenyl)-4-[3-(4-hydroxyphenyl)-1H-pyrazole-5-carbonyl]piperazine: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.

Uniqueness

1-(2-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C21H21FN4O2/c1-28-16-8-6-15(7-9-16)18-14-19(24-23-18)21(27)26-12-10-25(11-13-26)20-5-3-2-4-17(20)22/h2-9,14H,10-13H2,1H3,(H,23,24)

InChI Key

FPUMVXYENLRFHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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